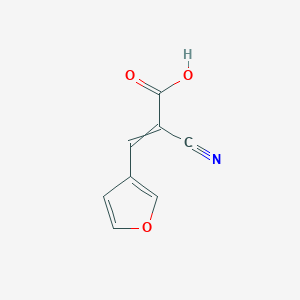

2-cyano-3-(furan-3-yl)prop-2-enoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5NO3 |

|---|---|

Molecular Weight |

163.13 g/mol |

IUPAC Name |

2-cyano-3-(furan-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H5NO3/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H,10,11) |

InChI Key |

QSMBMDUBGAVDIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C=C(C#N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyano 3 Furan 3 Yl Prop 2 Enoic Acid and Analogues

Knoevenagel Condensation Approaches

The Knoevenagel condensation stands as a cornerstone in carbon-carbon bond formation in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base.

Reaction of Furan-3-carbaldehyde with Cyanoacetic Acid

The most direct and widely employed method for synthesizing 2-cyano-3-(furan-3-yl)prop-2-enoic acid is the Knoevenagel condensation between furan-3-carbaldehyde and cyanoacetic acid. In this reaction, the active methylene group of cyanoacetic acid nucleophilically attacks the carbonyl carbon of furan-3-carbaldehyde. This is followed by a dehydration step, leading to the formation of the desired α,β-unsaturated product. This reaction is a classic example of creating a new carbon-carbon double bond.

Catalytic Systems for Knoevenagel Condensation

The efficiency of the Knoevenagel condensation is heavily reliant on the choice of catalyst. Various catalytic systems have been explored to facilitate this transformation, with amine-based catalysts being particularly common.

Amine-Mediated Catalysis: Weak bases such as piperidine (B6355638) and diethylamine, or their corresponding ammonium (B1175870) salts, are frequently used to catalyze the condensation. sphinxsai.com These amines act as basic catalysts, deprotonating the active methylene compound to generate a reactive carbanion.

Ammonium Acetate (B1210297): Ammonium acetate is another effective catalyst for this reaction. sphinxsai.com It can provide both a weak acid (acetic acid) and a weak base (ammonia) in equilibrium, which can facilitate both the condensation and dehydration steps of the reaction mechanism.

The table below summarizes some of the catalytic systems employed in Knoevenagel condensations.

| Catalyst System | Role | Reference |

| Piperidine | Weak Base | sphinxsai.com |

| Diethylamine | Weak Base | sphinxsai.com |

| Ammonium Acetate | Weak Acid/Base | sphinxsai.com |

| Diisopropylethylammonium acetate (DIPEAc) | Amine-based | scielo.org.mx |

| Potassium Hydroxide (KOH) | Strong Base | scielo.brresearchgate.net |

| Biogenic Carbonates (Ca:Ba) | Heterogeneous Base | mdpi.com |

Solvent Effects and Reaction Conditions

The choice of solvent and reaction conditions plays a pivotal role in the outcome of the Knoevenagel condensation, influencing reaction rates and product yields.

Acetic Acid: Acetic acid can be used as a solvent and also acts as a co-catalyst, particularly when ammonium salts are used. sphinxsai.com It can protonate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack.

Reflux Conditions: Many Knoevenagel condensations are carried out under reflux to provide the necessary activation energy for the reaction to proceed at a reasonable rate. mdpi.com

Microwave Assistance: In a move towards more sustainable and efficient methodologies, microwave irradiation has been successfully employed. scielo.brscielo.br Microwave heating can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. scielo.brscielo.br Studies have shown that using microwave irradiation in water with a KOH catalyst can lead to good yields of Knoevenagel adducts. scielo.brresearchgate.net

Solvent choice is also critical. Aprotic polar solvents like dimethylformamide (DMF) have been shown to be superior to nonpolar solvents such as toluene (B28343) for certain Knoevenagel condensations, leading to higher conversions and selectivity in shorter reaction times. researchgate.net Protic polar solvents, on the other hand, can sometimes slow down the reaction. researchgate.net

Alternative Synthetic Pathways for Related Prop-2-enoic Acid Derivatives

While the direct Knoevenagel condensation is the primary route to this compound, alternative pathways exist for the synthesis of related prop-2-enoic acid derivatives. For instance, 3-aryl-3-(furan-2-yl)propenoic acid derivatives can be synthesized through the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a strong acid like triflic acid (TfOH). mdpi.com Another approach involves the reaction of 2-cyanobenzaldehyde (B126161) with Meldrum's acid in the presence of formic acid and an alkali to produce 3-(2-cyanophenyl)propionic acid. google.com Sequential Knoevenagel condensation followed by cyclization reactions have also been developed to create indene (B144670) and benzofulvene derivatives. nih.gov These alternative strategies highlight the versatility of synthetic organic chemistry in accessing a diverse range of functionalized molecules from common starting materials.

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste and environmental impact. The synthesis of this compound and its analogues is no exception.

Key green chemistry approaches include:

Use of Greener Solvents: Water has been explored as a benign solvent for Knoevenagel condensations, often in conjunction with microwave irradiation, providing an environmentally friendly alternative to volatile organic solvents. scielo.brresearchgate.net

Catalytic Methods: The use of catalysts, especially in small quantities, is a fundamental principle of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, where possible, is highly desirable as it eliminates solvent waste. mdpi.com Biogenic carbonates have been used as catalysts in solvent-free Knoevenagel reactions, offering operational simplicity and reduced reaction times. mdpi.com

Energy Efficiency: Microwave-assisted synthesis is an example of improving energy efficiency by significantly shortening reaction times. scielo.brscielo.br

The adoption of these green chemistry principles not only minimizes the environmental footprint of the synthesis but can also lead to more efficient and cost-effective processes.

Chemical Transformations and Reaction Mechanisms of 2 Cyano 3 Furan 3 Yl Prop 2 Enoic Acid

Reactivity of the α,β-Unsaturated System

The structure of 2-cyano-3-(furan-3-yl)prop-2-enoic acid features an α,β-unsaturated system, which is characterized by a carbon-carbon double bond conjugated with both a cyano and a carboxylic acid group. This electron-withdrawing nature of the cyano and carboxyl groups polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

Michael Addition Reactions

The polarized nature of the α,β-unsaturated system in this compound makes it a prime candidate for Michael addition reactions. In this type of reaction, a nucleophile adds to the β-carbon of the carbon-carbon double bond. While specific studies on Michael additions to this compound are not extensively documented, the reactivity of analogous compounds, such as 2-cyano-3-phenyl-2-propenoyl chloride, suggests a high susceptibility to such reactions. researchgate.neteurjchem.com A variety of nucleophiles, including those with nitrogen, oxygen, and sulfur, can be employed. researchgate.net

The general mechanism for a Michael addition to this compound would involve the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final addition product. The presence of the electron-withdrawing cyano and carboxylic acid groups at the α-position is crucial for activating the double bond towards this type of nucleophilic attack.

Table 1: Examples of Michael Donors for α,β-Unsaturated Systems

| Nucleophile Type | Example |

| Carbon Nucleophiles | Enolates, organocuprates |

| Nitrogen Nucleophiles | Amines, hydrazines |

| Oxygen Nucleophiles | Alkoxides, phenoxides |

| Sulfur Nucleophiles | Thiols, thiophenols |

Hydrogenation Reactions

Hydrogenation of this compound can lead to the reduction of the carbon-carbon double bond, the cyano group, the carboxylic acid, and/or the furan (B31954) ring, depending on the reaction conditions and the catalyst used. Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel is a common method for reducing carbon-carbon double bonds.

Selective hydrogenation of the α,β-double bond would yield 2-cyano-3-(furan-3-yl)propanoic acid. This reaction is typically achieved under mild conditions, for example, using palladium on carbon (Pd/C) as a catalyst at low hydrogen pressure. More forcing conditions, such as higher pressures and temperatures or the use of more active catalysts like Raney nickel, could lead to the reduction of the cyano group to an amine and potentially the carboxylic acid to an alcohol. The furan ring can also be hydrogenated under certain conditions, which would result in a tetrahydrofuran (B95107) derivative.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile functional group that can undergo a variety of transformations.

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. The ease of decarboxylation depends on the stability of the carbanion formed upon loss of CO2. For this compound, decarboxylation would lead to the formation of 2-(furan-3-yl)acrylonitrile. The presence of the α-cyano group can stabilize the transient carbanion intermediate, potentially facilitating decarboxylation under appropriate conditions, such as heating. Research on the decarboxylation of the related compound 2-cyano-2-phenylpropanoic acid has shown that this reaction can proceed efficiently. nih.gov

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound can be readily converted into esters and amides through standard synthetic methodologies.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction, and the equilibrium is typically driven towards the product by removing water. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent, followed by reaction with an alcohol. The synthesis of the ethyl ester of the related 2-cyano-3-(furan-2-yl)prop-2-enoic acid has been reported via a Knoevenagel condensation of the corresponding aldehyde with ethyl cyanoacetate (B8463686). isaac-scientific.com

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation generally requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The synthesis of various acrylamide (B121943) derivatives from related compounds has been documented, highlighting the feasibility of this reaction. researchgate.netmdpi.com

Table 2: Common Reagents for Esterification and Amidation

| Reaction | Reagent/Catalyst |

| Esterification | H2SO4, p-TsOH, SOCl2, DCC |

| Amidation | SOCl2, DCC, EDC, HOBt |

Reactivity of the Cyano Group

The cyano group (nitrile) is a versatile functional group that can participate in a range of chemical transformations. ebsco.com

One of the most common reactions of nitriles is hydrolysis . Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid. libretexts.org In the case of this compound, hydrolysis of the cyano group would yield 3-(furan-3-yl)prop-2-enoic acid-2-carboxylic acid, a dicarboxylic acid derivative.

The cyano group can also be reduced to a primary amine. ebsco.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation under more vigorous conditions than those used for the reduction of the carbon-carbon double bond. This would result in the formation of 2-(aminomethyl)-3-(furan-3-yl)prop-2-enoic acid.

Furthermore, organometallic reagents such as Grignard reagents can add to the carbon-nitrogen triple bond of the cyano group. libretexts.org After hydrolysis of the intermediate imine, this reaction leads to the formation of a ketone.

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile (cyano) group is electrophilic and can be attacked by nucleophiles. openstax.org This reaction is analogous to the nucleophilic addition to a carbonyl group. Strong, anionic nucleophiles can add directly to the carbon-nitrogen triple bond, forming an intermediate imine anion which can be protonated or undergo further reactions. Weaker, neutral nucleophiles typically require acid catalysis to activate the nitrile group by protonating the nitrogen, which enhances the electrophilicity of the carbon.

Common nucleophilic additions to nitriles include:

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed to a carboxylic acid (or its carboxylate salt), proceeding through an amide intermediate. openstax.orglibretexts.org

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine via successive nucleophilic additions of hydride ions. openstax.orglibretexts.org

While specific studies on this compound are not prevalent, the reactivity of similar α,β-unsaturated nitriles suggests that conjugate addition to the double bond often competes with or precedes direct addition to the nitrile, depending on the nucleophile and reaction conditions.

Cyclization Reactions involving the Cyano Group

The cyano group is a versatile participant in the formation of new heterocyclic rings. In molecules like this compound and its derivatives, the nitrile can act as an electrophile or a precursor to a nucleophilic group to facilitate cyclization.

For instance, related (E)-ethyl 3-aryl-2-cyanoacrylates have been used in the synthesis of densely substituted furans. In one study, reaction with ethyl glycinate (B8599266) hydrochloride in the presence of a base (DBU) and water led to a cyclization pathway yielding diethyl 5-amino-3-arylfuran-2,4-dicarboxylates. researchgate.net This transformation highlights how the cyano group, in concert with adjacent functionalities, can direct the formation of complex heterocyclic structures under relatively mild conditions. researchgate.net Other research has demonstrated the synthesis of various furan derivatives through isocyanide-based three-component reactions involving cyano-substituted starting materials, showcasing the utility of the nitrile group in constructing diverse molecular scaffolds. researchgate.net

Furthermore, nitrile-stabilized anions are powerful nucleophiles that can participate in intramolecular cyclizations, particularly for forming strained ring systems like cyclobutanes. thieme-connect.de Derivatives of the title compound could potentially undergo such reactions if an appropriate leaving group is present on a tethered chain.

Furan Ring Transformations and Cycloadditions

The furan ring is an electron-rich aromatic system that readily participates in electrophilic substitutions and cycloaddition reactions. pearson.compearson.com

Electrophilic Aromatic Substitution on the Furan Ring

Furan is significantly more reactive towards electrophiles than benzene. numberanalytics.comchemicalbook.com Electrophilic attack occurs preferentially at the C2 (α) position, as the resulting carbocation intermediate is better stabilized by resonance (three resonance structures) compared to attack at the C3 (β) position (two resonance structures). chemicalbook.commatanginicollege.ac.in

For 3-substituted furans like the title compound, the existing substituent directs the position of further substitution. The 2-cyano-3-prop-2-enoic acid group is electron-withdrawing, which deactivates the furan ring towards electrophilic attack. However, substitution, if it occurs, is expected to be directed to the unoccupied C2 or C5 positions. The precise outcome depends on the balance between the directing effect of the C3 substituent and the inherent reactivity of the furan positions. Reactions typically require mild conditions to avoid polymerization or ring-opening, which can be induced by strong acids. matanginicollege.ac.inpharmaguideline.com

| Reaction | Typical Reagent | Product (for unsubstituted furan) | Reference |

|---|---|---|---|

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | 2-Nitrofuran | numberanalytics.compharmaguideline.com |

| Halogenation | Br₂ in Dioxane at low temp. | 2-Bromofuran | pearson.compharmaguideline.com |

| Sulfonation | Pyridine-SO₃ complex | Furan-2-sulfonic acid | pharmaguideline.com |

| Formylation | Vilsmeier-Haack reagent (POCl₃, DMF) | 2-Formylfuran (Furfural) | numberanalytics.com |

Intramolecular Diels-Alder Reactions (IMDAF) and Related Cycloadditions

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The intramolecular version (IMDAF) is a powerful method for constructing complex polycyclic molecules containing an oxabicyclo[2.2.1]heptene core. researchgate.net This reaction involves tethering a dienophile to the furan ring; for the title compound, this would typically be achieved by esterifying the carboxylic acid with an alcohol containing a double or triple bond.

The IMDAF reaction is often reversible due to the aromatic character of the furan ring, which must be overcome. researchgate.net Consequently, forcing conditions such as high temperatures, high pressure, or the use of Lewis acid catalysts are often required to drive the reaction towards the cycloadduct. The nature of the tether connecting the furan diene and the dienophile, as well as substituents on both components, significantly influences the feasibility and outcome of the reaction. researchgate.net These reactions have proven valuable in the total synthesis of complex natural products. researchgate.net

Regioselectivity and Stereoselectivity in Furan Reactions

The outcomes of reactions on the furan ring are governed by regiochemical and stereochemical factors.

Regioselectivity: In electrophilic substitutions on 3-substituted furans, the position of attack (C2 vs. C5) is determined by the electronic and steric properties of the substituent. For cycloadditions, such as the (4+3) cycloaddition of oxyallyls with 2,3-disubstituted furans, the substituent at the C2 position has been shown to dictate the regiochemical outcome. nih.gov

Stereoselectivity: In IMDAF reactions, the stereochemistry of the resulting cycloadduct is influenced by the geometry of the transition state. The tether length and substitution pattern play a crucial role in determining whether the exo or endo adduct is favored. researchgate.net For instance, in certain IMDAF reactions of furyl-substituted amides, small substituents on the tether led exclusively to exo cycloadducts, whereas bulkier groups gave mixtures of exo and endo products. rsc.org Lewis acids can also influence the diastereoselectivity of these cycloadditions. scispace.com

| Factor | Influence on Reaction | Reference |

|---|---|---|

| Temperature/Pressure | Higher values often needed to overcome aromaticity and favor cycloadduct. | |

| Lewis Acid Catalysis | Can accelerate the reaction and influence stereoselectivity. | scispace.com |

| Tether Length/Flexibility | Affects the ability of the dienophile to reach the furan diene in a suitable orientation. | researchgate.net |

| Substituents | Can control the endo/exo selectivity of the cycloaddition. | rsc.org |

Intramolecular Cyclization Pathways of Derivatives

Derivatives of this compound can undergo various intramolecular cyclization reactions beyond the IMDAF pathway. These transformations often leverage the unique combination of functional groups present after initial modification.

For example, activation of the nitrile group in certain systems can trigger cyclization. Acid-catalyzed hydrolysis of an N-cyano group to an N-urea or amide can be followed by an intramolecular cyclocondensation to form new heterocyclic rings, such as thiadiazine 1-oxides from N-cyano sulfoximine (B86345) precursors. nih.gov Similarly, treatment of N-cyano sulfoximines with halogenated anhydrides like TFAA can activate the N-cyano group and promote intramolecular cyclization. nih.gov

In other systems, β-oxonitriles can undergo regioselective cyclization under either acidic or basic conditions, leading to different polycyclic products. mdpi.com Derivatives of the title compound, if transformed into such β-oxonitriles, could potentially form new rings involving the furan moiety or the side chain through intramolecular aldol (B89426) or Thorpe-Ziegler type reactions.

Tautomerism and Isomerization Studies (e.g., ketenimine formation)

There is no available research that investigates the potential tautomeric forms of this compound, such as the formation of a ketenimine tautomer. The equilibrium between the carboxylic acid and ketenimine forms, as well as any other potential isomers, remains unstudied for this compound.

Reaction Kinetics and Mechanistic Investigations

Similarly, no studies on the reaction kinetics of this compound have been published. Consequently, there is no data to populate tables regarding reaction rates, activation energies, or other kinetic parameters. Mechanistic investigations that would elucidate the step-by-step processes of its reactions are also absent from the current body of scientific literature.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Cyano 3 Furan 3 Yl Prop 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments. For 2-cyano-3-(furan-3-yl)prop-2-enoic acid, specific chemical shifts and coupling constants would confirm the connectivity of the furan-3-yl ring, the acrylic acid backbone, and the cyano group.

However, a thorough review of scientific databases indicates that experimentally determined ¹H NMR and ¹³C NMR spectral data for this compound are not available in the published literature. While data exists for analogous compounds, such as furan-2-yl derivatives, this information cannot be directly extrapolated to the furan-3-yl isomer due to the different electronic and magnetic environments of the atoms.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Furan (B31954) H | Data not available | N/A | N/A |

| Olefinic H | Data not available | N/A | N/A |

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Furan C | Data not available |

| Olefinic C | Data not available |

| Cyano C | Data not available |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C≡N stretch of the nitrile, the C=O stretch of the carbonyl group, and C=C stretches of the alkene and furan ring. Despite the theoretical predictability of these peaks, specific experimental IR spectral data for this compound have not been reported in the available scientific literature.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | Data not available |

| C≡N (Nitrile) | Data not available |

| C=O (Carbonyl) | Data not available |

Mass Spectrometry Techniques (LCMS, HRMS, EI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LCMS), High-Resolution Mass Spectrometry (HRMS), and Electron Ionization-Mass Spectrometry (EI-MS) would provide the exact mass of this compound and its fragmentation pattern, confirming its molecular formula (C₈H₅NO₃). At present, specific mass spectrometry data from experimental analysis of this compound is absent from the scientific literature.

Table 4: Mass Spectrometry Data for this compound

| Technique | Molecular Ion (m/z) | Key Fragments (m/z) |

|---|---|---|

| LCMS | Data not available | Data not available |

| HRMS | Data not available | Data not available |

UV-Visible (UV/Vis) Spectroscopy

UV-Visible (UV/Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions and conjugation system. The extended conjugation in this compound, involving the furan ring, the double bond, the cyano group, and the carbonyl group, is expected to result in characteristic absorption maxima (λmax). However, no experimentally determined UV/Vis spectral data for this specific molecule are currently available in published research.

Table 5: UV-Visible Spectroscopy Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

|---|

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction for Solid-State Structure

A single crystal XRD study would provide unequivocal proof of the compound's structure. However, there are no published reports containing the crystal structure or associated crystallographic data for this compound.

Table 6: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

Crystal Packing and Intermolecular Interactions

Analysis of crystal packing reveals how molecules arrange themselves in the crystal lattice, governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals forces. For this compound, hydrogen bonding involving the carboxylic acid group would be a primary interaction. Without a solved crystal structure, any discussion of the crystal packing and specific intermolecular interactions for this compound remains purely speculative.

Theoretical and Computational Chemistry Studies on 2 Cyano 3 Furan 3 Yl Prop 2 Enoic Acid

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 2-cyano-3-(furan-3-yl)prop-2-enoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecular geometry and determine its electronic properties. Time-Dependent DFT (TD-DFT) is then used on the optimized structure to calculate excited-state properties, such as UV-visible absorption spectra.

DFT calculations would provide a detailed picture of the molecule's three-dimensional shape, including key geometric parameters. The structure is characterized by a furan (B31954) ring connected to a cyanoacrylic acid moiety via a carbon-carbon double bond. This linkage creates a conjugated π-system. Analysis would focus on the planarity of the molecule, which influences its electronic properties. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated to understand steric and electronic effects. For instance, the dihedral angle between the furan ring and the acrylic acid plane is crucial for determining the extent of electronic delocalization.

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the π-system of the double bond, indicating its role as the primary electron donor. Conversely, the LUMO would likely be distributed over the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and reactivity. A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive.

Table 1: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Description | Expected Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.0 to 4.0 |

Note: These are estimated values based on similar compounds and serve for illustrative purposes.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative insights into the chemical behavior of the molecule.

Chemical Potential (μ) measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) indicates resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small gap.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A high value indicates a good electrophile.

Electron Donating Power (ω⁻) and Electron Accepting Power (ω⁺) are measures of the capacity to donate or accept charge, respectively. They are calculated using the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).

Table 2: Hypothetical Global Reactivity Descriptors

| Descriptor | Formula | Expected Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.5 to -5.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.5 to 2.0 |

| Electrophilicity Index (ω) | μ² / (2η) | 5.0 to 7.0 |

Note: These are estimated values for illustrative purposes.

Analysis of the molecular electrostatic potential (MEP) map and charge distribution (e.g., Mulliken charges) would reveal the electron-rich and electron-poor regions of the molecule. The oxygen and nitrogen atoms of the carboxylic acid and cyano groups would exhibit negative potential (red/yellow regions), indicating sites susceptible to electrophilic attack. The furan ring and hydrogen atoms would show positive potential (blue regions), marking them as sites for nucleophilic attack.

TD-DFT calculations would elucidate the nature of electronic transitions. The primary transition, corresponding to the HOMO-LUMO excitation, would likely be characterized as an intramolecular charge transfer (ICT) transition, where electron density moves from the furan donor to the cyano-acrylic acid acceptor upon photoexcitation.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis requires a solved crystal structure, which is not currently available for this compound.

If a crystal structure were determined, the Hirshfeld surface would be generated by partitioning the crystal electron density into molecular fragments. Mapping properties like dnorm onto this surface reveals regions of close intermolecular contact. Red spots on the dnorm map indicate hydrogen bonds and other close contacts, white regions represent van der Waals contacts, and blue regions show areas with no significant interactions.

Two-dimensional "fingerprint plots" are derived from the Hirshfeld surface, summarizing all intermolecular interactions. These plots display the distance from the surface to the nearest atom inside (di) versus the distance to the nearest atom outside (de). The percentage contribution of different types of interactions can be calculated from these plots. For this molecule, significant contributions would be expected from O···H/H···O, H···H, C···H/H···C, and N···H/H···N contacts, with the O···H interactions, particularly from the carboxylic acid groups, likely being dominant.

Table 3: Expected Contributions to Intermolecular Interactions from Fingerprint Plots

| Interaction Type | Expected Contribution (%) | Description |

|---|---|---|

| O···H / H···O | 30 - 40% | Strong hydrogen bonds involving the carboxylic acid. |

| H···H | 25 - 35% | General van der Waals forces. |

| C···H / H···C | 10 - 20% | Weaker C-H···π interactions. |

| N···H / H···N | 5 - 15% | Interactions involving the cyano group. |

Note: These are hypothetical percentages based on analyses of similar functionalized organic molecules.

3D Interaction Energy Analysis

To complement the Hirshfeld surface analysis, 3D interaction energy calculations would be performed to quantify the strength of the intermolecular forces. Using computational models (e.g., the CE-B3LYP model within the CrystalExplorer software), the total interaction energy between a central molecule and its neighbors can be broken down into four components: electrostatic, polarization, dispersion, and exchange-repulsion.

This analysis would likely reveal that the crystal packing is primarily stabilized by a combination of strong electrostatic forces from hydrogen bonding between carboxylic acid groups and significant dispersion forces arising from the stacking of the planar furan rings and conjugated systems.

Computational Determination of Absolute Configuration

Spectroscopic Property Predictions

The prediction of spectroscopic properties such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV/Vis) spectra through computational methods is a standard practice in modern chemical research. These predictions are valuable for identifying and characterizing new compounds. Despite the utility of these methods, specific computationally predicted spectroscopic data for this compound are not documented in readily accessible scientific literature.

In a typical computational study, the molecular structure of this compound would be optimized using a suitable level of theory, such as DFT with a functional like B3LYP and a standard basis set (e.g., 6-31G*). Following optimization, various spectroscopic properties would be calculated.

Predicted NMR Spectra: The GIAO (Gauge-Including Atomic Orbital) method is commonly employed to predict ¹H and ¹³C NMR chemical shifts. The calculated shifts are usually referenced against a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| Furan H2 | Data not available |

| Furan H4 | Data not available |

| Furan H5 | Data not available |

| Olefinic H | Data not available |

| Carboxylic H | Data not available |

| ¹³C NMR | |

| Carboxylic C | Data not available |

| Olefinic Cα | Data not available |

| Olefinic Cβ | Data not available |

| Cyano C | Data not available |

| Furan C2 | Data not available |

| Furan C3 | Data not available |

| Furan C4 | Data not available |

| Furan C5 | Data not available |

Note: This table is for illustrative purposes only, as specific predicted data is not available.

Predicted IR Spectrum: The calculation of vibrational frequencies provides a theoretical IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.

Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H (Carboxylic acid) | Data not available |

| C≡N (Nitrile) | Data not available |

| C=O (Carbonyl) | Data not available |

| C=C (Olefinic) | Data not available |

| C-O (Furan) | Data not available |

Note: This table is for illustrative purposes only, as specific predicted data is not available.

Predicted UV/Vis Spectrum: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic transitions, which correspond to the absorption maxima (λ_max) in a UV/Vis spectrum. These calculations can help in understanding the electronic structure of the molecule. For this compound, such theoretical predictions are not currently found in the literature.

Based on a comprehensive review of available scientific literature, it has been determined that there is insufficient specific, published research data to generate a thorough and scientifically accurate article on "this compound" that adheres to the detailed outline provided.

The synthesis of the parent compound, this compound, can be theoretically achieved through the Knoevenagel condensation of furan-3-carbaldehyde with cyanoacetic acid. This is a standard method for producing similar α,β-unsaturated systems. However, extensive searches of chemical databases and scientific journals did not yield documented evidence of this specific compound being utilized as a versatile building block for the synthesis of the heterocyclic systems requested in the outline, including:

Pyridine and Pyridinone Derivatives

Pyrimidine Derivatives

Furanone Derivatives

Other Fused Heterocyclic Systems (quinazoline, oxazine, pyrazole, naphthyridine)

Complex Organic Molecules

Furthermore, no research was found detailing the development or use of this compound as an acceptor unit in Dye-Sensitized Solar Cell (DSSC) sensitizers.

The vast majority of published research focuses on the isomeric compound, 2-cyano-3-(furan-2-yl)prop-2-enoic acid , which is a more commonly used synthetic precursor.

Due to the strict requirement to focus solely on the chemical compound “this compound” and to adhere strictly to the provided outline, it is not possible to generate the requested article without resorting to speculation or including information on unrelated compounds, which would violate the core instructions of scientific accuracy and focus. Therefore, the requested article cannot be produced at this time.

Applications in Advanced Organic Synthesis and Materials Science

Advanced Polymerization and Material Applications (e.g., Photopolymerization Mechanisms)

While specific research on the advanced polymerization and material applications of 2-cyano-3-(furan-3-yl)prop-2-enoic acid is not extensively documented in publicly available literature, its structural features—a cyanoacrylate moiety and a furan (B31954) ring—suggest potential for various polymerization processes, particularly photopolymerization. The behavior of structurally similar compounds, such as other cyanoacrylates and furan-based acrylics, provides insight into the plausible mechanisms and applications.

The cyanoacrylate group is well-known for its susceptibility to anionic polymerization, which can be initiated by light through several mechanisms. One such mechanism is photoinduced electron transfer. In this process, a photoinitiator, upon absorbing light, can transfer an electron to the cyanoacrylate monomer, generating a radical anion that initiates polymerization. Polymethylferrocenes, for example, have been successfully used as photoinitiators for the polymerization of various cyanoacrylates under visible and even near-infrared light. The low oxidation potential of these electron-rich initiators facilitates the formation of the initiating radical anions. acs.orgacs.org

Another pathway for the photopolymerization of cyanoacrylates involves the use of photobase generators. These are compounds that release a basic species upon irradiation, which can then initiate the anionic polymerization of the cyanoacrylate monomer. acs.org The choice of initiator and light source can influence the polymerization kinetics and the properties of the resulting polymer. For instance, the anionic polymerization of methyl 2-cyanoacrylate has been demonstrated using photoinduced heterolysis of crystal violet leuconitrile (CVCN). dtic.mil

The furan component of the molecule also offers avenues for photopolymerization. Furan derivatives, particularly those with acrylic acid moieties, can undergo [2+2] photocycloaddition reactions. For example, trans-3-(2-furyl)acrylic acid has been shown to dimerize upon exposure to UVA light, forming a cyclobutane (B1203170) ring. This type of reaction can be a basis for the formation of linear or cross-linked polymers, and it has been explored for creating bio-based polymers and materials. The dimerization can proceed even at very low temperatures, and the resulting cyclobutane derivatives have potential applications as ligands for metal-organic materials or as epoxy cross-linkers in polymers.

The combination of both the cyanoacrylate and the furan-3-yl groups in This compound suggests that it could potentially undergo polymerization through either or both of these functionalities, leading to polymers with unique architectures and properties. The specific mechanism would depend on the reaction conditions, including the type of photoinitiator used and the wavelength of light.

Table 1: Examples of Photopolymerization of Related Furan and Cyanoacrylate Compounds

| Monomer | Initiator/Conditions | Polymerization Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Methyl 2-cyanoacrylate | Crystal Violet Leuconitrile (CVCN) / UV light (280-320 nm) | Anionic polymerization via photoinduced heterolysis | Successful polymerization accompanied by color formation. | dtic.mil |

| Long Alkyl Chain Cyanoacrylates | Polymethylferrocenes / Visible and Near-Infrared Light | Anionic polymerization via photoinduced electron transfer | Fast polymerization of less reactive cyanoacrylates, yielding high molecular weight polymers. | acs.org |

| trans-3-(2-furyl)acrylic acid | UVA Light | [2+2] Photocycloaddition (Dimerization) | Efficient dimerization to a cyclobutane derivative, even at low temperatures. The product has potential as a building block for polymers. |

Catalyst Development involving this compound or its Derivatives

There is a lack of specific reports on the use of This compound or its derivatives in catalyst development. However, the molecular structure of this compound possesses functionalities that suggest its potential as a ligand in the design of novel catalysts. The furan ring and the carboxylic acid group can both act as coordination sites for metal ions, making the molecule a candidate for the synthesis of metal complexes with catalytic activity.

Furan derivatives are widely explored in catalysis, both as substrates for conversion into value-added chemicals and as components of catalytic systems. nih.govmdpi.com For instance, furan-based compounds can be catalytically oxidized to produce important platform chemicals like 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in polyester (B1180765) production. mdpi.com Various noble and non-noble metal-based catalysts have been developed for these transformations. rmit.edu.au

The carboxylic acid group in This compound can coordinate to a metal center, a common feature in many catalysts. For example, palladium catalysts modified with chiral auxiliaries have been used for the asymmetric hydrogenation of furan carboxylic acids. researchgate.net This indicates that the carboxylic acid moiety can anchor the molecule to a catalytically active metal.

Furthermore, the presence of the cyano group and the carbon-carbon double bond in conjugation with the furan ring and the carboxylic acid creates a multifunctional ligand. Such ligands can influence the electronic and steric environment of a metal center, thereby tuning its catalytic activity and selectivity. Metal complexes with ligands containing cyano groups have been investigated as catalysts in various reactions.

Table 2: Examples of Catalytic Applications of Furan Derivatives

| Furan Derivative | Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | Ru/C, Ru/MgO, Co-Mn mixed oxides | Aerobic Oxidation | Synthesis of 2,5-furandicarboxylic acid (FDCA) for biopolymers. | rmit.edu.au |

| Furfural | Ni-doped Mo carbide, Co- and Pt-doped/ZSM-5 | Hydrogenation, One-pot conversion | Production of 2-methylfuran (B129897) (a biofuel) and γ-valerolactone (a green solvent and fuel additive). | mdpi.com |

| Furan and Benzofuran Carboxylic Acids | Cinchonidine-modified Pd/Al2O3 | Asymmetric Hydrogenation | Enantioselective synthesis of tetrahydrofuran (B95107) and dihydrobenzofuran carboxylic acids. | researchgate.net |

| Furan-2,5-dicarboxylic acid (FDCA) | Gold on carbon with polymeric stabilizers | HMF Oxidation | Production of FDCA for bio-based polymers like PEF. | mdpi.com |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methods

The synthesis of 2-cyano-3-(furan-3-yl)prop-2-enoic acid would likely proceed via a Knoevenagel condensation between furan-3-carboxaldehyde and a cyanoacetic acid derivative. numberanalytics.comtandfonline.com A primary challenge and a key area for future research will be the development of stereoselective methods to control the geometry of the resulting double bond, favoring either the (E) or (Z)-isomer with high selectivity.

Future investigations could focus on:

Chiral Catalysis: The use of chiral bases or phase-transfer catalysts could be explored to induce facial selectivity during the nucleophilic attack of the cyanoacetate (B8463686) enolate on the furan-3-carboxaldehyde, potentially leading to enantiomerically enriched products if a prochiral center is present.

Substrate Control: Modification of the cyanoacetic acid derivative, for instance, by introducing bulky ester groups, could influence the steric interactions in the transition state, thereby directing the stereochemical outcome of the condensation.

Flow Chemistry: Continuous flow reactors could offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be optimized to enhance stereoselectivity and improve reaction yields and safety.

A systematic study of various catalysts, solvents, and reaction conditions will be crucial to establish a robust and efficient stereoselective synthesis of this compound.

Exploration of Advanced Catalytic Applications

The unique electronic and structural features of the furan-3-yl moiety, in conjunction with the electron-withdrawing cyano and carboxylic acid groups, suggest that this compound and its derivatives could serve as valuable ligands or organocatalysts. Future research in this area could explore their potential in:

Asymmetric Catalysis: As a chiral ligand complexed with a metal center, this molecule could facilitate a variety of asymmetric transformations, such as hydrogenations, cycloadditions, or conjugate additions. The furan (B31954) oxygen and the nitrile nitrogen could act as bidentate coordinating sites.

Photoredox Catalysis: The conjugated system of the molecule might be amenable to photoredox applications, potentially acting as a photosensitizer or participating in light-induced electron transfer processes for organic transformations.

Polymerization Catalysis: The acrylic acid moiety could be polymerized, and the furan and cyano groups could be post-functionalized to create functional polymers with interesting catalytic or material properties. Research into the development of sustainable catalytic pathways for furan derivatives is an active area. frontiersin.orgmdpi.com

In-depth Mechanistic Studies of Complex Transformations

A thorough understanding of the reaction mechanisms is fundamental to optimizing existing reactions and designing new ones. For this compound, mechanistic studies could focus on:

Knoevenagel Condensation Dynamics: Detailed kinetic and computational studies of the Knoevenagel condensation with furan-3-carboxaldehyde would provide insights into the rate-determining steps, the role of the catalyst, and the origins of stereoselectivity. numberanalytics.comtandfonline.com This could involve isotopic labeling studies and in-situ spectroscopic monitoring. Plausible reaction mechanisms for related furan-2-yl derivatives have been investigated using NMR and DFT studies. mdpi.comnih.govresearchgate.net

Cycloaddition Reactions: The electron-deficient double bond of the acrylic acid system makes it a potential dienophile or dipolarophile in cycloaddition reactions. Mechanistic investigations of its reactivity with various dienes and dipoles would map out its potential for the synthesis of complex heterocyclic scaffolds.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions, predict reaction pathways, and understand the electronic properties of the molecule that govern its reactivity.

Integration with Machine Learning for Property Prediction and Synthesis Design

The application of artificial intelligence and machine learning in chemistry is a rapidly growing field that can accelerate discovery. preprints.org For this compound, these tools can be applied to:

Property Prediction: Machine learning models, trained on datasets of known furan-containing compounds, could be used to predict various physicochemical and biological properties of this new molecule, such as solubility, reactivity, and potential bioactivity. chemrxiv.orgnih.govrsc.orgrsc.org This would allow for a virtual screening of its potential applications before committing to extensive laboratory work.

Retrosynthetic Analysis and Synthesis Design: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. acs.org These algorithms can analyze vast reaction databases to identify the most promising starting materials and reaction conditions, potentially uncovering non-intuitive synthetic strategies.

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions for the synthesis of the target molecule by exploring a multi-dimensional parameter space (e.g., temperature, concentration, catalyst loading) more efficiently than traditional one-factor-at-a-time approaches.

By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for organic synthesis, catalysis, and materials science.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-cyano-3-(furan-3-yl)prop-2-enoic acid?

The synthesis of α,β-unsaturated cyanoacrylic acid derivatives typically involves Knoevenagel condensation between a furan-substituted aldehyde and cyanoacetic acid under acidic or basic conditions. For example, analogous compounds like 3-(3,4-diethoxyphenyl)prop-2-enoic acid are synthesized via condensation of substituted benzaldehydes with malonic acid derivatives . Reaction optimization may include solvent selection (e.g., ethanol or DMF), catalysis (e.g., piperidine), and temperature control (60–80°C). Post-synthesis, crystallization in polar solvents (e.g., methanol/water) is recommended to enhance purity.

Q. How can the structural identity and purity of this compound be validated after synthesis?

A multi-technique approach is essential:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the presence of the furan ring protons (δ 7.5–8.5 ppm), cyano group (C≡N, δ 110–120 ppm in ), and α,β-unsaturated carboxylic acid moiety (δ 160–170 ppm for carbonyl) .

- Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]) and isotopic pattern matching the molecular formula .

- X-ray Crystallography : Use single-crystal diffraction (e.g., SHELX ) to resolve bond lengths and angles, particularly the planarity of the propenoic acid group and furan orientation .

Q. What spectroscopic techniques are critical for characterizing its reactive functional groups?

- FT-IR : Identify the carboxylic acid O–H stretch (~2500–3300 cm), C≡N stretch (~2200 cm), and conjugated C=O stretch (~1680–1700 cm).

- UV-Vis : Assess π→π* transitions in the α,β-unsaturated system (λ~250–300 nm), which may correlate with electronic properties for photochemical studies .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound?

DFT calculations (e.g., B3LYP/6-31G(d)) can model the frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the electron-deficient cyano group and conjugated double bond may favor nucleophilic attacks at the β-position. Exact exchange functionals (e.g., hybrid functionals) improve thermochemical accuracy for bond dissociation energies and reaction pathways . Computational workflows should include geometry optimization, frequency analysis (to confirm minima), and solvent effects (e.g., PCM model for aqueous environments).

Q. What strategies resolve contradictions between experimental and computational data in crystallographic studies?

Discrepancies in bond lengths or angles may arise from dynamic effects (e.g., thermal motion) or insufficient data resolution. To address this:

- Refine structures using SHELXL with anisotropic displacement parameters .

- Validate hydrogen-bonding networks via graph-set analysis (e.g., Etter’s rules) to identify motifs like dimers common in carboxylic acids .

- Cross-validate with spectroscopic data (e.g., NMR J-coupling constants for conformation analysis) .

Q. How can researchers design structure-activity relationship (SAR) studies for bioactivity screening?

- Structural Modifications : Synthesize derivatives with substituents on the furan ring (e.g., nitro, bromo) or variations in the propenoic acid chain (e.g., esterification).

- Biological Assays : Use in vitro models (e.g., macrophage cultures) to assess anti-inflammatory potential by measuring cytokine suppression (e.g., IL-1β, TNF-α). Compare results with structurally related compounds, such as pyrrole-based cyanoacrylic acids, to identify key pharmacophores .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate electronic parameters (HOMO/LUMO gaps) with bioactivity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.